N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE
Description
N-(1,3-Benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a complex heterocyclic compound characterized by three key structural motifs:
- A 1,3-benzothiazole ring, which is electron-deficient and often enhances binding to biological targets.
- A 2,3-dihydro-1,4-benzodioxine moiety, contributing to lipophilicity and conformational rigidity.
- A diethylaminoethyl side chain, protonated as a hydrochloride salt to improve aqueous solubility and bioavailability.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S.ClH/c1-3-24(4-2)11-12-25(22-23-17-7-5-6-8-20(17)29-22)21(26)16-9-10-18-19(15-16)28-14-13-27-18;/h5-10,15H,3-4,11-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFAZMPFEZAGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC4=C(C=C3)OCCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Benzothiazole moiety : Known for its diverse biological activities.
- Dihydro-benzodioxine : Contributes to its pharmacological properties.
- Diethylamino group : Enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may exert its effects by:
- Inhibiting enzyme activity : Similar compounds have shown the ability to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication .
- Modulating cellular signaling pathways : The compound may interfere with various cellular processes by binding to receptors or other proteins involved in signaling pathways.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits promising antimicrobial activity:
- Bacterial Inhibition : It has shown effectiveness against several bacterial strains, suggesting potential as an antibacterial agent.
- Fungal Activity : Preliminary tests indicate antifungal properties, making it a candidate for treating fungal infections .
Anti-inflammatory and Analgesic Effects
Research indicates that the compound may possess anti-inflammatory and analgesic properties:
- Inflammation Models : In vitro studies have reported a reduction in pro-inflammatory cytokines when treated with this compound.
- Pain Relief : Animal models suggest efficacy in reducing pain responses, indicating potential use in pain management therapies.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the benzothiazole class. For instance:
Toxicity Assessment
Toxicity studies are crucial for evaluating the safety profile of new compounds. The compound's toxicity was assessed using zebrafish embryo models:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzodioxane derivatives. For instance, compounds derived from 1,4-benzodioxane have shown significant activity against various cancer cell lines. Research indicates that structural modifications can enhance their efficacy by targeting specific pathways involved in cancer progression. The compound under discussion has been evaluated for its ability to inhibit cell proliferation in cancer models, demonstrating promising results in vitro .
Anti-inflammatory Properties
Benzodioxane derivatives are also noted for their anti-inflammatory effects. A study indicated that certain analogs exhibit notable inhibition of pro-inflammatory cytokines through modulation of the p38 MAPK pathway. This pathway is crucial in various inflammatory diseases and conditions. The compound's structure allows for interactions that may lead to reduced inflammation in experimental models .
Pharmacology
Mechanism of Action
The compound is believed to act through multiple mechanisms, including the inhibition of specific enzymes and receptors involved in disease processes. For example, its interaction with the FtsZ protein—a bacterial cell division protein—has been investigated as a potential target for antimicrobial activity . This makes it a candidate for developing new antibiotics, particularly against resistant strains.
Neuropharmacological Effects
There is emerging interest in the neuropharmacological effects of benzothiazole derivatives. Some studies suggest that modifications to the benzodioxane structure can influence neuroprotective properties and cognitive function enhancement. This could have implications for treating neurodegenerative diseases .
Material Science
Polymer Chemistry
In material science, compounds like N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE are being explored for their potential use in developing polymers with enhanced properties. The incorporation of such compounds into polymer matrices can lead to materials with improved thermal stability and mechanical strength due to their rigid structures.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Functional Group Comparisons
| Compound Name | Core Heterocycle | Key Substituents | Molecular Weight (g/mol) | Functional Relevance |
|---|---|---|---|---|
| Target Compound | Benzothiazole + Benzodioxine | Diethylaminoethyl (charged) | ~450 (estimated) | Bioavailability enhancement via solubility |
| N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine | Benzodithiazin | Hydrazine, Chloro, Methyl | 292.78 | Electrophilic reactivity, sulfonyl groups |
| 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl benzo[b][1,4]dioxine-6-carboxylate | Benzodioxane | Styryl-imidazole, Nitro | ~400 (estimated) | Photoactivity, π-conjugation |
Key Observations :
- The benzothiazole core in the target compound contrasts with the benzodithiazin in ’s compound, altering electronic properties (e.g., benzodithiazin’s sulfonyl groups increase polarity) .
- The diethylaminoethyl side chain distinguishes the target compound from ’s styryl-imidazole derivatives, which prioritize aromatic stacking interactions .
Insights :
Analytical and Bioactivity Comparisons
Analytical Techniques:
- Mass Spectrometry: Molecular networking () indicates that compounds with benzothiazole/benzodioxine cores may share cosine scores >0.8 in MS/MS spectra due to analogous fragmentation (e.g., loss of diethylaminoethyl groups) .
- NMR: The target compound’s ¹H-NMR would show distinct peaks for the dihydrobenzodioxine protons (δ 4.2–4.5 ppm) and diethylaminoethyl protons (δ 2.5–3.5 ppm), contrasting with ’s benzodithiazin hydrazine signals (δ 5.70 ppm) .
Bioactivity Profiling:
Critical Research Findings
Structural-Bioactivity Relationships: The diethylaminoethyl group in the target compound likely enhances membrane permeability compared to ’s hydrazine group, which may limit bioavailability due to polarity .
Synthetic Scalability : ’s high-yield benzodioxine carboxylate synthesis suggests scalable routes for the target compound’s production .
Metabolite Dereplication : Molecular networking () could rapidly identify the target compound’ analogs in complex mixtures, aiding drug discovery pipelines .
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?
Methodological Answer:
To optimize synthesis, employ factorial design to systematically evaluate critical variables (e.g., temperature, solvent ratio, catalyst concentration). For example:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Reaction Time (h) | 12 | 24 |
| Catalyst (mol%) | 0.5 | 1.0 |
Use statistical tools like ANOVA to identify significant factors and interactions. This minimizes the number of experiments while maximizing data robustness . For benzothiazole derivatives, ethanol has been effective as a solvent with yields ranging 37–70% under controlled conditions .
Basic: Which characterization techniques are essential to confirm the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : Analyze and spectra to verify substituent positions and diastereomeric purity.
- IR Spectroscopy : Confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Diffraction (if crystalline) : Resolve 3D conformation and hydrogen-bonding networks.
Always cross-reference spectral data with synthetic intermediates and computational predictions to resolve ambiguities .
Advanced: How can computational modeling (e.g., COMSOL Multiphysics) enhance reaction mechanism studies for this compound?
Methodological Answer:
- Reactor Simulation : Model heat/mass transfer to predict optimal stirring rates and temperature gradients in scaled-up reactions.
- Quantum Mechanics (QM) : Calculate transition states and activation energies for key steps (e.g., cyclization or amide bond formation).
- Machine Learning : Train algorithms on historical reaction data to predict yields under untested conditions.
Advanced: How should researchers address contradictions between theoretical predictions and experimental data for this compound?
Methodological Answer:
- Methodological Pluralism : Combine computational models (e.g., DFT, MD) with empirical validation (e.g., kinetic studies, isotopic labeling) .
- Sensitivity Analysis : Identify variables most sensitive to model assumptions (e.g., solvent polarity effects on reaction pathways).
- Error Propagation : Quantify uncertainties in computational parameters (e.g., force field accuracy) and experimental measurements (e.g., yield errors).
Example workflow:
Replicate experiments under controlled conditions.
Compare observed vs. predicted intermediates using LC-MS.
Adjust computational parameters iteratively to align theory with data .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of HCl vapors .
- Emergency Procedures :
Maintain a hazard log to document near-misses and update protocols accordingly .
Advanced: What strategies are effective for resolving solubility challenges in formulation studies?
Methodological Answer:
- Co-Solvency Screening : Test binary/ternary solvent systems (e.g., DMSO-water, PEG-ethanol) using phase diagrams.
- Solid Dispersion : Use spray drying or hot-melt extrusion with polymers (e.g., PVP, HPMC) to enhance bioavailability.
- pH Adjustment : Explore salt formation (e.g., hydrochloride vs. free base) to improve aqueous solubility.
For data-driven optimization, apply Response Surface Methodology (RSM) to model solubility as a function of pH, temperature, and co-solvent ratios .
Advanced: How can multi-variable experimental designs improve process scalability for this compound?
Methodological Answer:
- Definitive Screening Design (DSD) : Evaluate 6–10 variables with minimal runs to identify critical scalability factors (e.g., mixing efficiency, cooling rate).
- Scale-Down Models : Use microreactors to mimic large-scale conditions and predict mass transfer limitations.
- PAT (Process Analytical Technology) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction endpoints .
Example scalability table:
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) |
|---|---|---|
| Mixing Speed (RPM) | 300 | 150 |
| Cooling Rate (°C/min) | 2 | 0.5 |
Validate using similarity indices (e.g., Reynolds number) to ensure consistent product quality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
